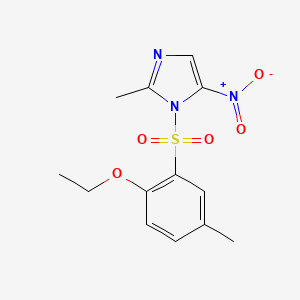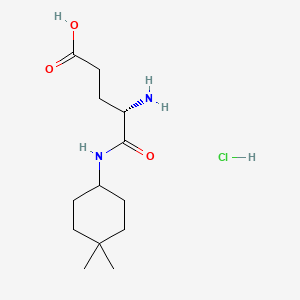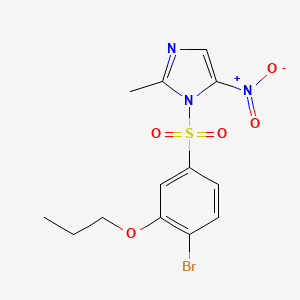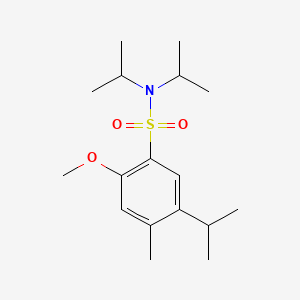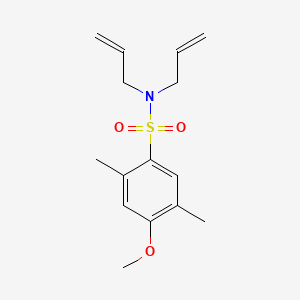
4-bromo-2,5-dimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-2,5-dimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide, also known as BDBSS, is a sulfonamide compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wirkmechanismus
4-bromo-2,5-dimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide inhibits the activity of CA IX by binding to the active site of the enzyme. This binding prevents the conversion of carbon dioxide to bicarbonate, which is essential for tumor cell survival. Inhibition of CA IX also leads to acidification of the tumor microenvironment, which further reduces tumor growth and metastasis.
Biochemical and Physiological Effects:
4-bromo-2,5-dimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide has been shown to have minimal toxicity and is well-tolerated in animal studies. It has been shown to reduce tumor growth and metastasis in several types of cancer, including breast, lung, and colon cancer. 4-bromo-2,5-dimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-bromo-2,5-dimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide is relatively easy to synthesize and has a high purity yield. It has been shown to be well-tolerated in animal studies and has minimal toxicity. However, 4-bromo-2,5-dimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide is not very soluble in water, which may limit its applications in certain experiments. Additionally, more research is needed to determine the optimal dosage and administration of 4-bromo-2,5-dimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide for therapeutic applications.
Zukünftige Richtungen
There are several future directions for the research and development of 4-bromo-2,5-dimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide. One potential direction is the development of 4-bromo-2,5-dimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the exploration of the mechanism of action of 4-bromo-2,5-dimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide and its potential applications in other diseases. Additionally, more research is needed to determine the optimal dosage and administration of 4-bromo-2,5-dimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide for therapeutic applications.
Synthesemethoden
Several methods have been reported for the synthesis of 4-bromo-2,5-dimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide. One of the most common methods involves the reaction of 4-bromo-2,5-dimethylbenzenesulfonyl chloride with diisopropylamine in the presence of a base. The reaction yields 4-bromo-2,5-dimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide as a white solid with a yield of around 50-60%. Other methods involve the use of different bases and solvents, but the yield and purity of the final product remain similar.
Wissenschaftliche Forschungsanwendungen
4-bromo-2,5-dimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide has been studied for its potential applications in drug development. It has been shown to inhibit the activity of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in several types of cancer cells. Inhibition of CA IX has been shown to reduce tumor growth and metastasis, making it an attractive target for cancer therapy.
Eigenschaften
IUPAC Name |
4-bromo-2,5-dimethyl-N,N-di(propan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrNO2S/c1-9(2)16(10(3)4)19(17,18)14-8-11(5)13(15)7-12(14)6/h7-10H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSULWISCVDHOOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)N(C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrNO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.30 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2,5-dimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-(1-Methylimidazol-2-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7456294.png)
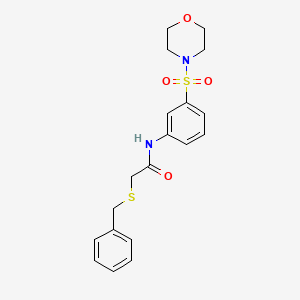
![2-{methyl[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}benzoic acid](/img/structure/B7456311.png)
![N-(1,2-dihydroacenaphthylen-5-yl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide](/img/structure/B7456319.png)
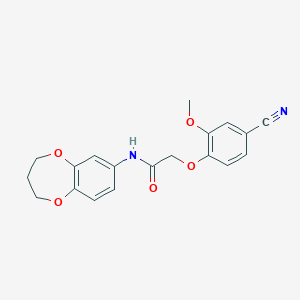
![N-cyclohexyl-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7456331.png)
![[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7456335.png)
![N-(3-chloro-4-cyanophenyl)-2-[3-(3-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7456340.png)
![4-Chloro-2-nitropyrazolo[1,5-A]pyrazine](/img/structure/B7456346.png)
